Haegt

Übersicht

Beschreibung

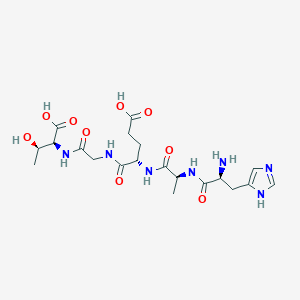

HAEGT ist ein Peptidfragment, das aus den ersten fünf Resten des glukagonartigen Peptids 1 (GLP-1) besteht. Die Sequenz von this compound lautet Histidin-Alanin-Glutaminsäure-Glycin-Threonin. Diese Verbindung wirkt als kompetitives Substrat zur Sondierung primärer Substratbindungsstellen der humanen Dipeptidylpeptidase-IV (DPP-IV), wobei das N-terminale Histidin-Alanin durch DPP-IV katalytisch gespalten wird .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

HAEGT kann mittels Festphasenpeptidsynthese (SPPS) synthetisiert werden, einem gängigen Verfahren zur Herstellung von Peptiden. Der Prozess beinhaltet die sequentielle Zugabe geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die allgemeinen Schritte umfassen:

Harzbeladung: Die erste Aminosäure, Histidin, wird am Harz befestigt.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt, um die reaktive Aminogruppe freizulegen.

Kopplung: Die nächste Aminosäure, Alanin, wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden für Glutaminsäure, Glycin und Threonin wiederholt.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von this compound automatisierte Peptidsynthesizer zur Skalierung des SPPS-Prozesses umfassen. Der Einsatz der Hochleistungsflüssigkeitschromatographie (HPLC) gewährleistet die Reinheit des synthetisierten Peptids. Außerdem wird die Gefriertrocknung (Lyophilisierung) verwendet, um das Peptid in einer stabilen, festen Form zu erhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Hydrolyse: Die Peptidbindungen in this compound können durch proteolytische Enzyme wie DPP-IV hydrolysiert werden.

Oxidation: Die Aminosäurereste, insbesondere Histidin, können unter bestimmten Bedingungen einer Oxidation unterliegen.

Substitution: Die Aminogruppen im Peptid können an Substitutionsreaktionen mit verschiedenen Reagenzien teilnehmen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Katalysiert durch DPP-IV unter physiologischen Bedingungen (pH 7,4, 37 °C).

Oxidation: Kann in Gegenwart von Oxidationsmitteln wie Wasserstoffperoxid auftreten.

Substitution: Aminogruppen können unter milden Bedingungen mit Reagenzien wie Acylchloriden oder Isocyanaten reagieren.

Hauptprodukte

Hydrolyse: Erzeugt kleinere Peptidfragmente oder einzelne Aminosäuren.

Oxidation: Führt zu oxidierten Aminosäureresten.

Substitution: Erzeugt modifizierte Peptide mit neuen funktionellen Gruppen.

Analyse Chemischer Reaktionen

Types of Reactions

HAEGT undergoes several types of chemical reactions, including:

Hydrolysis: The peptide bonds in this compound can be hydrolyzed by proteolytic enzymes such as DPP-IV.

Oxidation: The amino acid residues, particularly Histidine, can undergo oxidation under certain conditions.

Substitution: The amino groups in the peptide can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Hydrolysis: Catalyzed by DPP-IV under physiological conditions (pH 7.4, 37°C).

Oxidation: Can occur in the presence of oxidizing agents like hydrogen peroxide.

Substitution: Amino groups can react with reagents like acyl chlorides or isocyanates under mild conditions.

Major Products

Hydrolysis: Produces smaller peptide fragments or individual amino acids.

Oxidation: Results in oxidized amino acid residues.

Substitution: Yields modified peptides with new functional groups.

Wissenschaftliche Forschungsanwendungen

HAEGT wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:

Diabetesforschung: Als GLP-1-Fragment wird this compound verwendet, um die Rolle von GLP-1 im Glukosestoffwechsel und der Insulinsekretion zu untersuchen.

Adipositasforschung: Untersucht auf seine potenziellen Auswirkungen auf die Appetitregulierung und das Gewichtsmanagement.

Enzymkinetik: Als Substrat eingesetzt, um die Kinetik und Inhibition von DPP-IV zu untersuchen.

Arzneimittelentwicklung: Wird bei der Entwicklung von DPP-IV-Inhibitoren zur Behandlung von Typ-2-Diabetes eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es als kompetitives Substrat für DPP-IV wirkt. Das Enzym erkennt und bindet an die N-terminale Histidin-Alanin-Sequenz und katalysiert deren Spaltung. Diese Interaktion hilft bei der Sondierung der Substratbindungsstellen von DPP-IV und dem Verständnis seiner enzymatischen Aktivität. Die Spaltung von this compound durch DPP-IV kann zur Untersuchung der Kinetik und Inhibition des Enzyms verfolgt werden.

Wirkmechanismus

HAEGT exerts its effects by acting as a competitive substrate for DPP-IV. The enzyme recognizes and binds to the N-terminal Histidine-Alanine sequence, catalyzing its cleavage. This interaction helps in probing the substrate binding sites of DPP-IV and understanding its enzymatic activity. The cleavage of this compound by DPP-IV can be monitored to study the enzyme’s kinetics and inhibition.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

GLP-1: Das vollständige glukagonartige Peptid 1, das die HAEGT-Sequenz umfasst.

Exenatid: Ein synthetischer GLP-1-Rezeptoragonist, der zur Behandlung von Typ-2-Diabetes eingesetzt wird.

Liraglutid: Ein weiterer GLP-1-Rezeptoragonist mit einer längeren Halbwertszeit als natives GLP-1.

Einzigartigkeit

This compound ist einzigartig in seiner spezifischen Sequenz und seiner Rolle als kompetitives Substrat für DPP-IV. Im Gegensatz zu vollständigem GLP-1 ist this compound ein kürzeres Fragment, das gezielte Studien der Substratbindungsstellen des Enzyms ermöglicht. Im Vergleich zu synthetischen Agonisten wie Exenatid und Liraglutid wird this compound hauptsächlich für Forschungszwecke und nicht für therapeutische Anwendungen eingesetzt.

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-[[2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N7O9/c1-9(25-18(33)12(21)5-11-6-22-8-24-11)17(32)26-13(3-4-15(30)31)19(34)23-7-14(29)27-16(10(2)28)20(35)36/h6,8-10,12-13,16,28H,3-5,7,21H2,1-2H3,(H,22,24)(H,23,34)(H,25,33)(H,26,32)(H,27,29)(H,30,31)(H,35,36)/t9-,10+,12-,13-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWRDKLVTXFZFK-AWCHJOLGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N7O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methanesulfonic acid;N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide](/img/structure/B8069384.png)

![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,11Z,15S,18S,25S,26R,40S,46S,53S)-37-[(2S)-butan-2-yl]-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,40,46-trimethyl-43-methylidene-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B8069386.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5(or 6)-amino-3',6'-dihydroxy-](/img/structure/B8069389.png)

![6-[2-[(1E,3E,5E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-3-yl]hexanoate](/img/structure/B8069395.png)

![(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B8069403.png)

![2,7-diamino-4,6-dimethyl-3-oxo-1-N-[(6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-9-N-[(7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B8069414.png)

![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8069427.png)

![[(2R,3R,4R,5R,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8069430.png)

![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8069433.png)

![(3R,6R,8S,9R,10S,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B8069436.png)

![[6-[[2-(Benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B8069449.png)